

A Comparative Guide to (35S)-Cysteine Suppliers for Research

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Compound of Interest

Compound Name: (35s)-Cysteine

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For researchers in molecular biology, biochemistry, and drug development, **(35S)-Cysteine** is an indispensable radiolabeled amino acid for tracking protein synthesis, maturation, and degradation. Its integration into newly synthesized proteins allows for sensitive detection through techniques like autoradiography and phosphorimaging. The choice of supplier for this critical reagent can significantly impact experimental outcomes, reproducibility, and budget. This guide provides an objective comparison of commercially available **(35S)-Cysteine**, focusing on key performance metrics to aid researchers in making an informed decision.

Common applications for L-[35S]-Cysteine include metabolic cell labeling, pulse-chase experiments, and in vitro translation.[\[1\]](#)

Data Presentation: Supplier Comparison

The performance of **(35S)-Cysteine** is primarily determined by its specific activity, concentration, and purity. High specific activity ensures a strong signal, while high concentration provides flexibility in experimental design. The formulation, including the presence of stabilizers like Dithiothreitol (DTT), is crucial for maintaining the integrity of the radiochemical by preventing oxidation. The table below summarizes the product specifications from prominent suppliers in the field.

Supplier	Product Name	Specific Activity (Ci/mmol)	Concentration (mCi/mL)	Formulation
Revvity (formerly PerkinElmer)	Cysteine, L-[35S]-	>1075[1]	~11[1]	Aqueous solution with 10mM DTT[1]
American Radiolabeled Chemicals, Inc. (ARC)	Cysteine, L-[35S]	500-1000[2]	10[2]	Aqueous solution with stabilizer[2][3]
Hartmann Analytic	L-Cystein, [35S]-	>1000[4][5]	10[4][5]	Stabilized aqueous solution with 10mM DTT[4]
MP Biomedicals	L-Cysteine, [35S]	Not specified	Not specified	Not specified

Note: Data is compiled from publicly available product information. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate data.

Experimental Protocols

A core application of **(35S)-Cysteine** is the metabolic labeling of proteins in cell culture. This technique allows for the study of protein synthesis and turnover.

Protocol: Metabolic Labeling of Proteins with (35S)-Cysteine

Objective: To incorporate **(35S)-Cysteine** into the proteome of cultured cells for subsequent analysis.

Materials:

- Cultured cells
- Complete growth medium

- Cysteine-free cell culture medium[6]
- **(35S)-Cysteine**
- Phosphate-Buffered Saline (PBS), ice-cold
- Cell lysis buffer (e.g., RIPA buffer)
- Protease inhibitor cocktail
- SDS-PAGE reagents and equipment
- Autoradiography film or phosphorimaging system
- Activated charcoal for trapping volatile by-products[7]

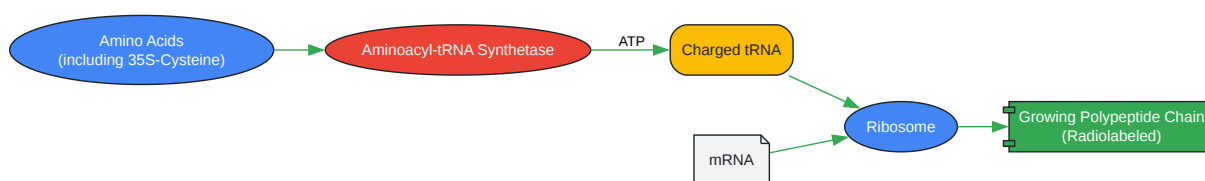
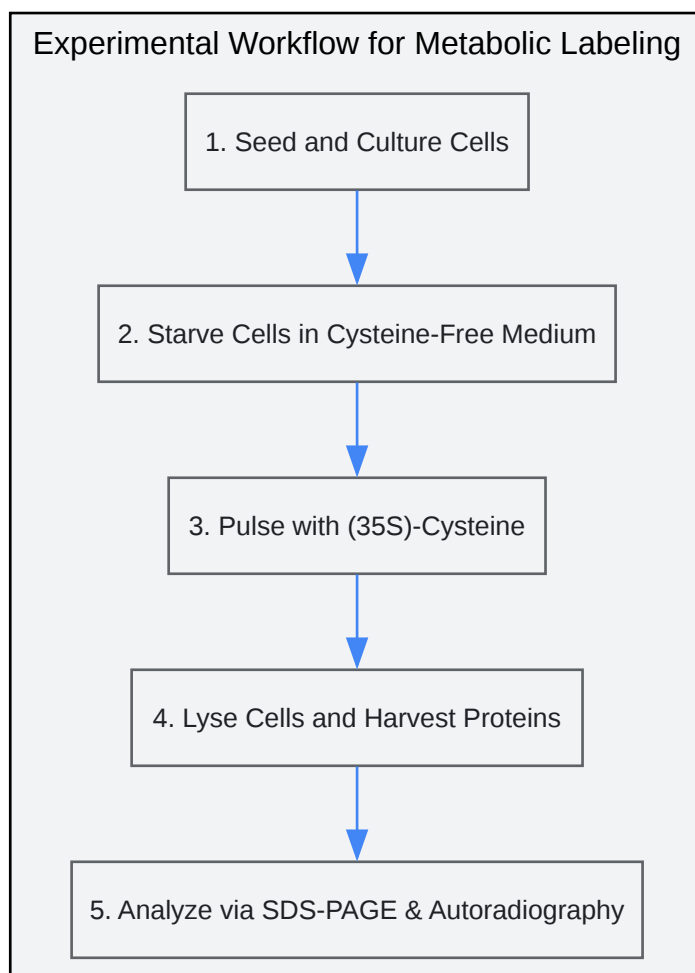
Methodology:

- Cell Seeding: Plate cells in a multi-well plate and grow to a desired confluency (typically 70-80%).
- Starvation: To deplete intracellular cysteine pools and enhance radiolabel incorporation, aspirate the complete medium, wash cells once with PBS, and incubate them in pre-warmed, cysteine-free medium for 30-60 minutes at 37°C.[8]
- Labeling: Add **(35S)-Cysteine** to the cysteine-free medium to a final concentration of 50-200 $\mu\text{Ci/mL}$. The optimal concentration and time should be empirically determined.
- Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C. For pulse-chase experiments, this "pulse" step is followed by a "chase" with medium containing excess unlabeled cysteine.[6]
- Cell Lysis: After incubation, place the plate on ice. Aspirate the radioactive medium and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer containing a protease inhibitor cocktail to each well.
- Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

- Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
- Analysis: The supernatant containing the radiolabeled proteins is now ready for downstream applications such as immunoprecipitation, SDS-PAGE, and autoradiography. After running the gel, it is typically fixed, dried, and exposed to a phosphorimager screen or X-ray film.[\[7\]](#)
[\[9\]](#)

Visualizing Key Processes

To better understand the experimental and biological context of **(35S)-Cysteine** usage, the following diagrams illustrate the metabolic labeling workflow and the fundamental pathway of protein synthesis.



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